molecular formula C10H8O3 B144128 3-Methylbenzofuran-2-carboxylic acid CAS No. 24673-56-1

3-Methylbenzofuran-2-carboxylic acid

Cat. No. B144128
CAS RN: 24673-56-1
M. Wt: 176.17 g/mol
InChI Key: YMZTUCZCQMQFMK-UHFFFAOYSA-N
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Description

3-Methylbenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The 3-methylbenzofuran-2-carboxylic acid is a derivative of benzofuran with a methyl group at the third position and a carboxylic acid group at the second position of the furan ring.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their biological activities. For instance, the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids has been reported to yield potent and subtype-selective PPARalpha agonists, which are important in the treatment of dyslipidemia . Another study describes the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which have shown analgesic activity . These methods often involve cyclization reactions and functional group transformations that could be adapted for the synthesis of 3-methylbenzofuran-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of 3-methylbenzofuran-2-carboxylic acid is characterized by the presence of a furan ring fused to a benzene ring, which is substituted with a methyl group and a carboxylic acid group. The position of these groups influences the chemical reactivity and the potential for further functionalization of the molecule.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a Cu-catalyzed method has been developed for the synthesis of 2-arylbenzofuran-3-carboxylic acids, which involves hydroxylation and oxidative cycloetherification . A metal-free coupling reaction has also been reported for the synthesis of 3-acyloxy-2,3-dihydrobenzofurans . These reactions highlight the reactivity of the benzofuran ring system and suggest potential pathways for the modification of 3-methylbenzofuran-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would confer acidity and the potential for salt formation. The methyl group could affect the compound's hydrophobicity and steric interactions. While the specific properties of 3-methylbenzofuran-2-carboxylic acid are not detailed in the provided papers, the studies on related compounds provide insights into the behavior of such molecules [1-10].

Relevant Case Studies

Several of the provided papers discuss the biological activities of benzofuran derivatives, which can serve as case studies for the potential applications of 3-methylbenzofuran-2-carboxylic acid. For instance, the PPARalpha agonistic activity of 2,3-dihydrobenzofuran-2-carboxylic acids and the analgesic properties of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids suggest that 3-methylbenzofuran-2-carboxylic acid could also have significant biological activities worth exploring.

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, synthesized from 3,5-dihydroxybenzoate, demonstrates the potential for creating structurally diverse benzofuran derivatives, with applications in material science and pharmaceuticals (Mori et al., 2020).

Pharmacological Studies

  • Benzofuran derivatives, including 4-benzyloxy-3-methylbenzofuran-2-carboxylic acids, show selective binding to the ETA receptor, indicating potential in developing new therapeutic agents (Kaltenbronn et al., 1997).

Chemical Transformations

  • Methylation studies of 3-acylbenzofuran-2(3H)-ones, related to 3-methylbenzofuran-2-carboxylic acid, provide insights into the chemical behavior of benzofurans, useful in organic synthesis and chemical engineering (Elix & Ferguson, 1973).

Antimicrobial Applications

  • Novel 2-substituted-3-methylbenzofuran derivatives exhibit significant antimicrobial activity, highlighting the potential of 3-methylbenzofuran-2-carboxylic acid in developing new antibiotics (Abdel‐Aziz et al., 2009).

Optical and Spectral Properties

  • Studies on the optical properties of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, derived from 3-methylbenzofuran-2-carboxylic acid, are significant in material sciences, especially in developing new photonic materials (Jiang et al., 2012).

Analytical Chemistry

  • High-performance liquid chromatography methods involving benzofuran derivatives, including furan-2-carboxylic acid, are crucial in food quality analysis and environmental monitoring (Nozal et al., 2001).

Synthetic Chemistry

  • The generation and utilization of dianions derived from benzofuran-2-carboxylic acids, including 3-methylbenzofuran-2-carboxylic acid, offer pathways for synthesizing various organic compounds, relevant in pharmaceuticals and organic electronics (Buttery, Knight, & Nott, 1985).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing. It is recommended to use personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZTUCZCQMQFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344939
Record name 3-Methylbenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzofuran-2-carboxylic acid

CAS RN

24673-56-1
Record name 3-Methylbenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
YA Jackson, MF Williams - Heterocycles, 1997 - infona.pl
3-Bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran (3b) reacted with 2-aminopyridine to give not only the expected 2-carboethoxy-5,6-dimethoxy-3-benzofuranmethyl-2 -…
Number of citations: 8 www.infona.pl
A Sundaresan, K Marriott, J Mao, S Bhuiyan… - … Science and Technology, 2015 - Springer
… was produced by reacting aniline with 5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid in the presence of DCC and DMAP at room temperature for 24h, Scheme 3. The reaction …
Number of citations: 5 link.springer.com
CD Buttery, DW Knight, AP Nott - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… A stirred solution of lithium di-isopropylamide (4.2 mmol) in tetrahydrofuran (10 ml) was maintained at -10C while a solution of 3-methylbenzofuran-2-carboxylic acid (0.352 g, 2 mmol) in …
Number of citations: 23 pubs.rsc.org
YA Jackson, MF Williams, LAD Williams… - Pesticide …, 1998 - Wiley Online Library
… Jackson, YA & Williams, MF, Novel heterocycles from 2-aminopyridine and derivatives of 3-methylbenzofuran-2carboxylic acid, Heterocycles, 45 (1997) 787»94. 5. Roberts, R. …
Number of citations: 6 onlinelibrary.wiley.com
ZJ Jiang, JT Liu, HS Lv, BX Zhao - … Acta Part A: Molecular and Biomolecular …, 2012 - Elsevier
… of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives has been synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid …
Number of citations: 7 www.sciencedirect.com
H Deng, Y Fang - ACS Medicinal Chemistry Letters, 2012 - ACS Publications
… 5,6-Dihydroxy-3-methylbenzofuran-2-carboxylic acid (3-methyl-DHFCA, 32) was synthesized according to Scheme 1B. The synthesis began with acetylation of 3,4-dimethoxyphenol …
Number of citations: 20 pubs.acs.org
C CHZNH - BENZO FU RAN S, 1974 - Wiley Online Library
5, 2-R, NC'H,(OH) C, H, CHO, prepared from 5, 2-CICH,(OH) C6H, CH0 with ethyl bromomalonate, afforded substituted 2-benzofurancarboxylic acids, which are esterified and …
Number of citations: 0 onlinelibrary.wiley.com
VA Zagorevskii, ZD Kirsanova - Chemistry of Heterocyclic Compounds, 1971 - Springer
Studies on pyran, its analogs, and related compounds Page 1 440 KHIMI-YA GETEROTSIKLICHESKIKH SOEDINENII STUDIES ON PYRAN, ITS ANALOGS, AND RELATED …
Number of citations: 3 link.springer.com
M Shekarchi, F Ellahiyan… - Journal of …, 2003 - Wiley Online Library
Dehydrogenation of ethyl 3‐methyl‐4‐oxo‐4,5,6,7‐tetrahydrobenzofuran‐2‐carboxylate 1 with 2,2′‐azobi‐sisobutyronitrile and N‐bromosuccinimide gave ethyl 4‐hydroxy‐3‐…
Number of citations: 13 onlinelibrary.wiley.com
SB Bedford, MJ Begley, P Cornwall, DW Knight - academia.edu
… ) can be generated at –4 C in acetonitrile by treatment of 2-acetoxymethyl-3-triisopropylsilylmethylbenzofuran (7b), available from 3-methylbenzofuran-2-carboxylic acid dianion (5) in …
Number of citations: 0 www.academia.edu

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